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Compound of Interest

Compound Name:
4-Chloro-N-methyl-

benzenebutanamine

Cat. No.: B8700496 Get Quote

Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 4-Chloro-N-
methyl-benzenebutanamine (CAS: 361394-71-0). This secondary amine is a valuable

building block in the development of pharmaceutical agents, particularly in the modification of

ion channel blockers and antihistaminic scaffolds.

The protocol utilizes a Reductive Amination strategy employing Sodium Triacetoxyborohydride

(STAB).[1] This method is selected for its superior chemoselectivity, mild reaction conditions,

and avoidance of toxic cyanoborohydrides, aligning with modern Green Chemistry principles in

drug discovery.
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Property Data

IUPAC Name N-Methyl-4-(4-chlorophenyl)butan-1-amine

Molecular Formula C₁₁H₁₆ClN

Molecular Weight 197.71 g/mol

Appearance Colorless to pale yellow oil (free base)

Solubility
Soluble in DCM, MeOH, THF; sparingly soluble

in water

Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)

Strategic Synthesis Architecture
Retrosynthetic Analysis
The target molecule is a secondary amine with a linear alkyl chain. Direct alkylation of

methylamine with 4-(4-chlorophenyl)butyl halides often leads to over-alkylation (tertiary amines)

and quaternary salts. Therefore, Reductive Amination is the preferred route.

Precursor A: 4-(4-Chlorophenyl)butanal (Aldehyde)

Precursor B: Methylamine (Amine source)

Reductant: Sodium Triacetoxyborohydride (STAB)[1]

Mechanistic Pathway
Imine Formation: Nucleophilic attack of methylamine on the aldehyde carbonyl forms a

hemiaminal, which dehydrates to form the imine (or iminium ion in situ).

Selective Reduction: STAB selectively reduces the iminium species faster than the aldehyde

carbonyl, preventing side reactions (alcohol formation).

Reaction Workflow Diagram
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Figure 1: Reductive Amination Pathway via Sodium Triacetoxyborohydride (STAB)

4-(4-Chlorophenyl)butanal
(C10H11ClO)

Hemiaminal / Iminium
Intermediate

 Condensation
(DCM, RT)

Methylamine
(2M in THF) 4-Chloro-N-methyl-

benzenebutanamine

 Reduction

Reagent: STAB
(NaBH(OAc)3)

 H- Transfer

Click to download full resolution via product page

Caption: One-pot reductive amination workflow illustrating the conversion of the aldehyde

precursor to the secondary amine target.[2][3]

Detailed Experimental Protocol
Reagents & Equipment

Starting Material: 4-(4-Chlorophenyl)butanal (1.0 equiv)

Amine Source: Methylamine (2.0 M solution in THF, 1.2–1.5 equiv)

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

Quench: Saturated aqueous NaHCO₃

Equipment: Flame-dried round-bottom flask, magnetic stir bar, nitrogen atmosphere inlet.

Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture

Equip a 250 mL round-bottom flask with a magnetic stir bar and purge with nitrogen.

Charge the flask with 4-(4-chlorophenyl)butanal (10.0 mmol, 1.83 g).

Add anhydrous DCM (50 mL) to dissolve the aldehyde.
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Add Methylamine (2.0 M in THF, 12.0 mmol, 6.0 mL) dropwise at room temperature.

Note: A slight excess of amine ensures complete consumption of the aldehyde.

Stir the mixture for 15–30 minutes to allow the equilibrium formation of the imine/hemiaminal

species.

Step 2: Reduction 6. Cool the mixture slightly to 0°C (optional, but recommended to control

exotherm). 7. Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 2.97 g) portion-wise over

5 minutes.

Technical Insight: STAB is preferred over NaBH₃CN due to lower toxicity and better stability
in non-protic solvents [1].

Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours.

Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1%
NH₄OH) or LC-MS. The aldehyde spot should disappear.

Step 3: Quench and Workup 9. Quench the reaction by carefully adding saturated aqueous

NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. 10. Transfer the

mixture to a separatory funnel. Separate the organic layer.[4] 11. Extract the aqueous layer

with DCM (2 x 20 mL). 12. Combine the organic layers and wash with brine (30 mL). 13. Dry

the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to

yield the crude oil.

Step 4: Purification 14. Acid-Base Extraction (Recommended for high purity):

Dissolve crude oil in Et₂O (50 mL).
Extract with 1M HCl (3 x 20 mL). The product moves to the aqueous phase; non-basic
impurities remain in the organic phase.
Basify the combined aqueous extracts to pH >12 using 4M NaOH.
Extract the cloudy aqueous mixture with DCM (3 x 30 mL).
Dry (Na₂SO₄) and concentrate to afford the pure free base.

Salt Formation (Optional): To store the product, dissolve the free base in minimal dry ethanol
and add 1.0 equiv of HCl in ether to precipitate the hydrochloride salt.
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Stoichiometry Table
Component Role MW ( g/mol ) Equiv

Amount (10
mmol Scale)

4-(4-

Chlorophenyl)but

anal

Substrate 182.65 1.0 1.83 g

Methylamine (2M

in THF)
Reagent 31.06 1.2 6.0 mL

STAB Reductant 211.94 1.4 2.97 g

DCM Solvent - - ~50 mL

Safety & Handling (GHS Standards)
Engineering Controls: All operations must be performed inside a certified chemical fume

hood.

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Chemical Hazards:

Methylamine: Flammable and corrosive. Handle cold to minimize vaporization.

STAB: Releases acetic acid upon hydrolysis; flammable hydrogen gas may evolve if

exposed to strong acids/water.

Chlorinated Solvents: Avoid inhalation; suspected carcinogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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